molecular formula C18H18ClNO4S3 B606557 CCT365623 hydrochloride CAS No. 2126136-98-7

CCT365623 hydrochloride

Cat. No. B606557
M. Wt: 443.98
InChI Key: MKBRQENFVVWIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT365623 hydrochloride is an orally active lysyl oxidase (LOX) inhibitor . It has an IC50 of 0.89 μM . It suppresses EGFR (pY1068) and AKT phosphorylation driven by EGF . It is extremely well tolerated and has good pharmacokinetic properties .


Molecular Structure Analysis

The molecular formula of CCT365623 hydrochloride is C18H18ClNO4S3 . It has a molecular weight of 443.99 . The chemical structure can be found in various databases .


Chemical Reactions Analysis

CCT365623 hydrochloride inhibits LOX at 5 μM in the biosensor system . It concentration-dependently decreases the protein levels of surface EGFR . At a concentration of 5 μM, it decreases the protein levels of pY1068 EGFR, pAKT and MATN2, and increases the protein levels of pSMAD2 .


Physical And Chemical Properties Analysis

CCT365623 hydrochloride is a solid substance . It has a solubility of 250 mg/mL in DMSO (ultrasonic) . It should be stored at 4°C, in a dry and sealed environment .

Scientific Research Applications

1. Tumor Progression and EGFR Regulation

CCT365623 hydrochloride plays a significant role in tumor progression by impacting the epidermal growth factor receptor (EGFR). A study by Tang et al. (2017) found that CCT365623 disrupts EGFR cell surface retention and delays the growth of primary and metastatic tumor cells. This underscores its potential in cancer research, particularly regarding the influence of LOX in regulating EGFR to drive tumor progression (Tang et al., 2017).

2. Pharmacokinetics and Drug Delivery Systems

Research in pharmacokinetics and drug delivery systems also utilizes CCT365623 hydrochloride. For instance, studies on coating technologies for controlled drug release have considered compounds like CCT365623. Wang et al. (2021) designed a zero-order controlled release system using compression coating technology, where CCT365623 could be relevant for its controlled delivery properties (Wang et al., 2021).

3. Biochemical and Cellular Mechanisms

Understanding biochemical and cellular mechanisms is another critical application of CCT365623 hydrochloride in scientific research. Investigations into how specific compounds like CCT365623 interact with cellular components can provide insights into broader biological processes. Studies by Soni et al. (2008) and others have explored these interactions, revealing critical information about cellular functions and mechanisms (Soni et al., 2008).

Future Directions

While CCT365623 hydrochloride shows promise as a LOX inhibitor, more research is needed to fully understand its potential applications. It is currently used for research purposes only . Further studies could explore its effects on different types of cancer and its potential for clinical use.

properties

IUPAC Name

[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3.ClH/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18;/h2-11H,12,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBRQENFVVWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCT365623 (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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